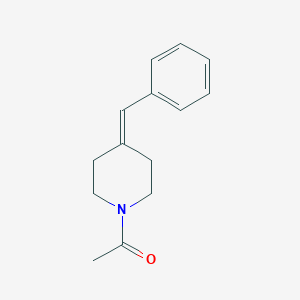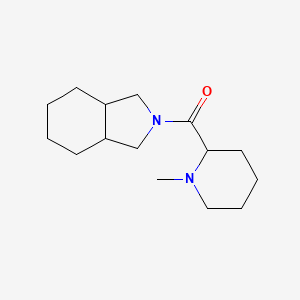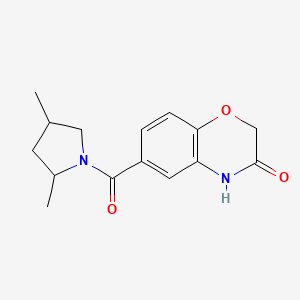
1-(4-Benzylidenepiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Benzylidenepiperidin-1-yl)ethanone, also known as piperidone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(4-Benzylidenepiperidin-1-yl)ethanone is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation results in the activation of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
1-(4-Benzylidenepiperidin-1-yl)ethanone has been shown to possess a wide range of biochemical and physiological effects. In animal studies, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In vitro studies have shown that 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives can modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. Piperidone derivatives have also been shown to possess antioxidant and antimicrobial properties.
実験室実験の利点と制限
One of the main advantages of using 1-(4-Benzylidenepiperidin-1-yl)ethanone in lab experiments is its versatility as a building block for the synthesis of complex molecules. Piperidone derivatives can be easily modified to introduce various functional groups, making them useful intermediates for the synthesis of novel compounds. However, one of the limitations of using 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives in lab experiments is their potential toxicity. Piperidone derivatives have been shown to possess cytotoxic properties, limiting their use in certain applications.
将来の方向性
There are several future directions for the study of 1-(4-Benzylidenepiperidin-1-yl)ethanone. One area of research is the development of novel 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives with improved pharmacological properties. Another area of research is the synthesis of 1-(4-Benzylidenepiperidin-1-yl)ethanone-based materials with unique properties, such as stimuli-responsive behavior. Additionally, the use of 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives in the synthesis of complex natural products is an area of research that has yet to be fully explored. Overall, the study of 1-(4-Benzylidenepiperidin-1-yl)ethanone has the potential to lead to the development of new drugs, materials, and synthetic methodologies.
合成法
The synthesis of 1-(4-Benzylidenepiperidin-1-yl)ethanone involves the condensation of piperidine with benzaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
科学的研究の応用
1-(4-Benzylidenepiperidin-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In material science, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been used as building blocks for the synthesis of novel polymers and dendrimers. In organic synthesis, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been used as versatile intermediates for the synthesis of complex molecules.
特性
IUPAC Name |
1-(4-benzylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKLXHNKSVMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=CC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,1-trimethyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7629980.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630003.png)

![2-methyl-5-(8-methyl-2-azaspiro[4.5]decane-2-carbonyl)-1H-pyridin-4-one](/img/structure/B7630011.png)
![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)

![10-Acetyl-13-(2-methylpropyl)-6,10,13-triazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7630031.png)
![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)



